molecular formula C13H10BrNO4 B2527727 2-(N-methyl5-bromofuran-2-amido)benzoic acid CAS No. 953717-14-1

2-(N-methyl5-bromofuran-2-amido)benzoic acid

Cat. No.: B2527727
CAS No.: 953717-14-1
M. Wt: 324.13
InChI Key: RZWDCSZOZGVDNQ-UHFFFAOYSA-N
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Description

2-(N-methyl5-bromofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol This compound is known for its unique structure, which includes a brominated furan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl5-bromofuran-2-amido)benzoic acid typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The brominated furan is then reacted with N-methylamine to form the N-methyl5-bromofuran-2-amido intermediate.

    Coupling with Benzoic Acid: The intermediate is coupled with benzoic acid or its derivatives under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl5-bromofuran-2-amido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(N-methyl5-bromofuran-2-amido)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which 2-(N-methyl5-bromofuran-2-amido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity or function. The bromine atom and amido group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methyl5-chlorofuran-2-amido)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(N-methyl5-fluorofuran-2-amido)benzoic acid: Contains a fluorine atom instead of bromine.

    2-(N-methyl5-iodofuran-2-amido)benzoic acid: Features an iodine atom in place of bromine.

Uniqueness

2-(N-methyl5-bromofuran-2-amido)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine’s larger atomic size and different electronegativity compared to other halogens can result in distinct chemical behavior and interactions.

Properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-15(12(16)10-6-7-11(14)19-10)9-5-3-2-4-8(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDCSZOZGVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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